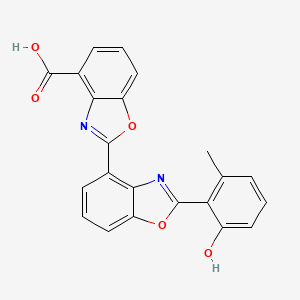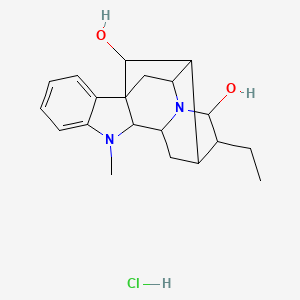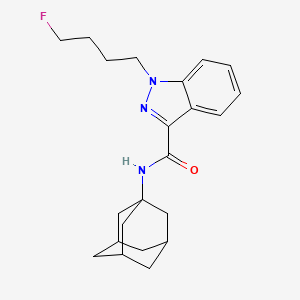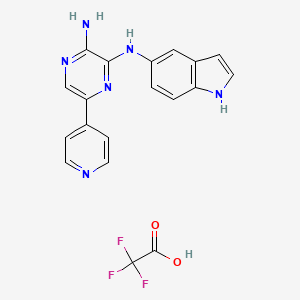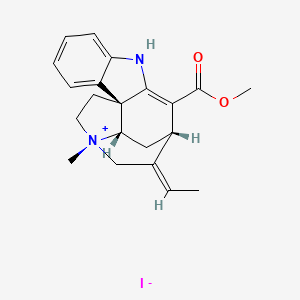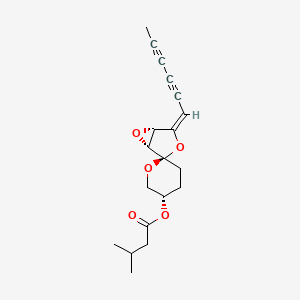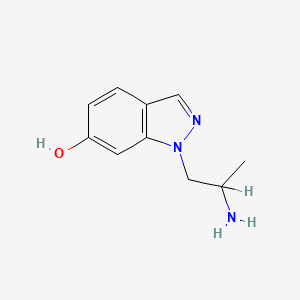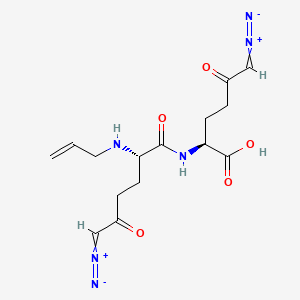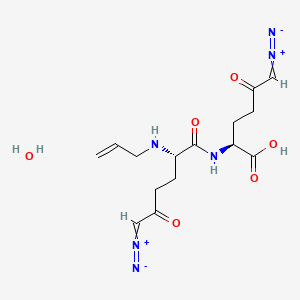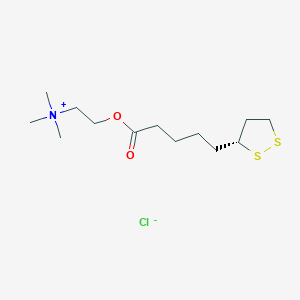
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
Descripción general
Descripción
This compound is a derivative of lipoic acid, which is a compound involved in energy metabolism . It also contains a trimethylammonium chloride group, which is a common component in certain types of surfactants and phase transfer catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information on the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the conditions under which it is used. The amide bond could potentially undergo hydrolysis or aminolysis reactions, while the trimethylammonium group could participate in phase transfer catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its structure and the presence of functional groups .Aplicaciones Científicas De Investigación
Mechanism of Action in Antitumor Compounds
(R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride may have relevance in the study of antitumor drugs, particularly in understanding the role of hydrogen bonding in their mechanism of action. Although the exact compound isn't directly studied, related research underscores the importance of hydrogen bonding in the reactions of platinum antitumor drugs, where the N-H group in the amine seems crucial for activity and interaction with nucleic acids over proteins (Reedijk, 1992).
Coordination Chemistry and Ligand Applications
The compound's structure, which includes a sulfur-containing moiety, may contribute to its applications in coordination chemistry. Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share structural similarities, shows their extensive applications as ligands in coordination chemistry and highlights the significance of nitrogen substituents in intra- and intermolecular hydrogen-bonding interactions (Saeed, Flörke, & Erben, 2014).
Biological Monitoring of Occupational Exposure
While not directly related to (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride, studies on the urinary excretion of solvents provide insights into the biological monitoring of occupational exposure to various chemicals. This research can be pivotal for understanding the biological impact of exposure to complex chemicals in professional settings (Gobba et al., 1997).
Biogenic Amines in Fish Safety and Quality
The relevance of amines in food safety, particularly in fish, might intersect with the study of (R)-2-((5-(1,2-Dithiolan-3-yl)pentanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride due to the compound's amine structure. Biogenic amines are critical in determining fish safety and quality, and their role in intoxication, spoilage, and nitrosamine formation is a significant area of study (Bulushi et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1808266-58-1 |
|---|---|
Fórmula molecular |
C13H26ClNO2S2 |
Peso molecular |
327.93 |
Nombre IUPAC |
2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H26NO2S2.ClH/c1-14(2,3)9-10-16-13(15)7-5-4-6-12-8-11-17-18-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1/t12-;/m1./s1 |
Clave InChI |
QMADNKDMPGZUKN-UTONKHPSSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCC1CCSS1.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EV-06; alpha-LACE; EV06; alphaLACE; EV 06; alpha LACE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





